

5-Methyl-1H-indole-4-carboxylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-methyl-1H-indole-4-carboxylic acid

Cat. No.: B2815399

[Get Quote](#)

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-1H-indole-4-carboxylic acid is a pivotal heterocyclic compound that has garnered significant attention in medicinal chemistry and materials science. Its unique structural framework, featuring an indole core substituted with a methyl group at the 5-position and a carboxylic acid at the 4-position, provides a versatile scaffold for the synthesis of a wide array of biologically active molecules and functional materials. This technical guide offers a comprehensive overview of the synthesis, chemical properties, and burgeoning applications of **5-methyl-1H-indole-4-carboxylic acid**, with a particular focus on its role in drug discovery and development. By synthesizing current literature and providing field-proven insights, this document aims to serve as an authoritative resource for professionals in the field.

Introduction: The Significance of the Indole Nucleus

The indole ring system is a privileged scaffold in drug discovery, present in a vast number of natural products and synthetic pharmaceuticals.^{[1][2]} This bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyrrole ring, is a versatile pharmacophore that can interact with a multitude of biological targets.^[2] The indole nucleus is a key structural component in numerous approved drugs, demonstrating a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.^{[1][3]}

The strategic placement of substituents on the indole ring allows for the fine-tuning of a compound's physicochemical properties and biological activity. **5-Methyl-1H-indole-4-carboxylic acid** represents a particularly interesting derivative, as the methyl and carboxylic acid groups offer distinct opportunities for molecular modification and interaction with biological systems.

Synthesis and Chemical Properties

The synthesis of **5-methyl-1H-indole-4-carboxylic acid** and its derivatives often involves multi-step processes, leveraging established indole synthesis methodologies. While specific, detailed synthetic routes for this exact isomer are not extensively documented in the readily available literature, general principles of indole synthesis can be applied.

Synthetic Strategies

Classic indole syntheses such as the Fischer, Reissert, and Nenitzescu reactions provide foundational pathways to the indole core.^{[4][5]} The introduction of the methyl and carboxylic acid functionalities at the 4 and 5 positions would typically involve the use of appropriately substituted starting materials or subsequent functionalization of the indole ring.

For instance, a plausible approach could involve a Fischer indole synthesis starting from a substituted phenylhydrazine and a ketone or aldehyde. Subsequent oxidation of a precursor group or a carboxylation reaction could then be employed to introduce the carboxylic acid moiety.

Physicochemical Properties

Understanding the physicochemical properties of **5-methyl-1H-indole-4-carboxylic acid** is crucial for its application in drug design and material science. While specific experimental data for this isomer is limited, we can infer properties based on related indole derivatives.

Property	Predicted Value/Characteristic	Significance in Drug Discovery
Molecular Formula	C ₁₀ H ₉ NO ₂	Defines the elemental composition.
Molecular Weight	175.18 g/mol	Influences diffusion and transport properties.
Melting Point	Expected to be a solid at room temperature.	Important for formulation and stability.
Solubility	Likely soluble in organic solvents like ethanol and DMSO, with limited solubility in water. ^[6]	Affects bioavailability and formulation options.
pKa	The carboxylic acid group will have an acidic pKa, while the indole nitrogen is weakly basic.	Influences ionization state at physiological pH, impacting receptor binding and cell permeability.

Note: The data in this table is inferred from structurally similar compounds and general chemical principles.

Biological Activities and Therapeutic Potential

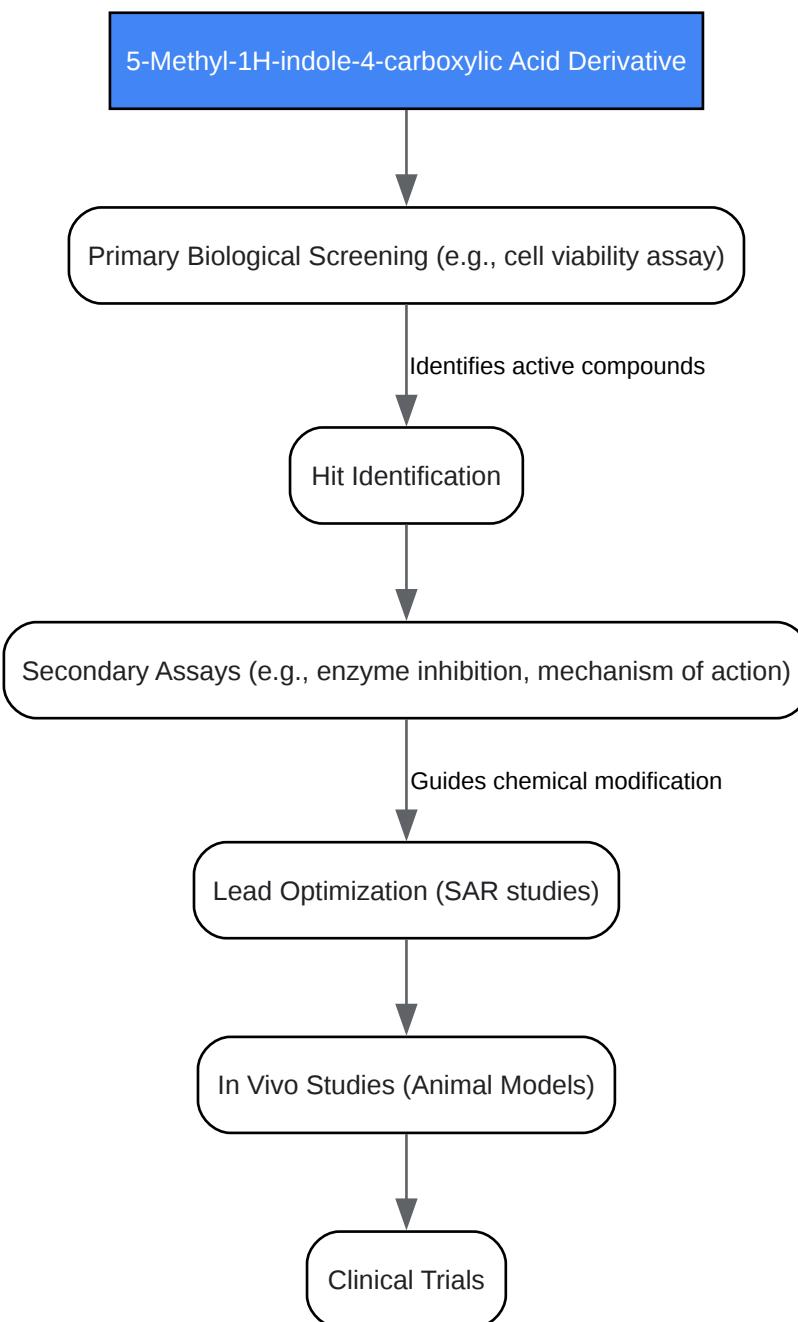
The indole scaffold is a cornerstone in the development of new therapeutic agents.^{[7][8]} Derivatives of indole have shown promise in a multitude of disease areas, and **5-methyl-1H-indole-4-carboxylic acid** serves as a valuable building block for exploring these activities.

Anticancer Applications

Indole derivatives are well-established as potent anticancer agents, targeting various mechanisms involved in cancer cell proliferation and survival.^{[1][7]} They have been shown to inhibit tubulin polymerization, protein kinases, and other key cellular pathways.^[1] The structural features of **5-methyl-1H-indole-4-carboxylic acid** make it an attractive starting point for the design of novel anticancer compounds. The carboxylic acid group can be converted to amides or esters to generate a library of compounds for structure-activity relationship (SAR) studies.^[9]

Antimicrobial and Antiviral Properties

The indole nucleus is also a key component in many antimicrobial and antiviral agents.[\[3\]](#)[\[10\]](#) For example, some indole derivatives have demonstrated activity against HIV by inhibiting the integrase enzyme.[\[11\]](#) The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. The **5-methyl-1H-indole-4-carboxylic acid** scaffold can be utilized to synthesize novel compounds with potential activity against a range of microbial targets.


Anti-inflammatory and Other Activities

Indole derivatives have also been investigated for their anti-inflammatory, antidiabetic, and neuroprotective effects.[\[2\]](#)[\[12\]](#) The versatility of the indole ring allows for the design of molecules that can modulate various biological pathways implicated in these conditions.

Experimental Protocols

General Synthetic Protocol for Indole-4-Carboxylic Acid Derivatives

The following is a generalized, conceptual workflow for the synthesis of indole-4-carboxylic acid derivatives. Specific reagents and conditions would need to be optimized for the synthesis of **5-methyl-1H-indole-4-carboxylic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 4. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. innospk.com [innospk.com]
- 7. jazindia.com [jazindia.com]
- 8. mdpi.com [mdpi.com]
- 9. 1-METHYL-1H-INDOLE-5-CARBOXYLIC ACID (cas: 186129-25-9) // Indole compounds - Career Henan Chemical Co. [coreychem.com]
- 10. Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethen-4-oxo-2-thioxothiazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [5-Methyl-1H-indole-4-carboxylic Acid: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2815399#5-methyl-1h-indole-4-carboxylic-acid-literature-review>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com